

# Measuring Glutaminase Inhibition by CB-839 in Cultured Cells: Application Notes and Protocols

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## Compound of Interest

Compound Name: GMA-839

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This document provides detailed application notes and protocols for measuring the inhibition of glutaminase (GLS) by the specific inhibitor CB-839 (Telaglenastat) in cultured cells. These methodologies are essential for assessing the compound's potency, mechanism of action, and downstream effects on cellular metabolism and proliferation.

## Introduction to Glutaminase and CB-839

Glutamine is a critical nutrient for many cancer cells, serving as a key source of carbon and nitrogen for the synthesis of biomass and for energy production through the tricarboxylic acid (TCA) cycle. The first and rate-limiting step in glutamine utilization is its conversion to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1] Many tumor types exhibit an addiction to glutamine, making glutaminase a compelling target for cancer therapy.[2][3]

CB-839 is a potent, selective, and orally bioavailable small-molecule inhibitor of both splice variants of glutaminase, KGA and GAC.[1] By blocking the conversion of glutamine to glutamate, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[4] This document outlines key in vitro assays to quantify the inhibitory effects of CB-839.

## Key Assays for Measuring Glutaminase Inhibition

Several key assays can be employed to measure the effects of CB-839 on cultured cells. These range from direct measurement of enzyme activity to broader assessments of cell health and metabolic state.

- **Glutaminase Activity Assays:** These assays directly measure the enzymatic activity of glutaminase in cell lysates. A common method involves a coupled enzyme reaction where the product of the glutaminase reaction, glutamate, is converted by glutamate dehydrogenase (GDH), leading to the production of NADPH, which can be measured by fluorescence.[\[5\]](#)
- **Metabolite Analysis:** Liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) can be used to quantify changes in intracellular and extracellular metabolites following CB-839 treatment. Key metabolites to monitor include glutamine (substrate accumulation) and glutamate (product depletion), as well as downstream TCA cycle intermediates.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- **Cell Viability and Proliferation Assays:** These assays determine the impact of glutaminase inhibition on cell growth and survival. Common methods include MTT, CellTiter-Glo, and clonogenic assays.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- **Oxygen Consumption Rate (OCR) Assays:** As glutamine is a major fuel for the TCA cycle and subsequent oxidative phosphorylation (OXPHOS), its inhibition by CB-839 is expected to reduce mitochondrial respiration. OCR can be measured using extracellular flux analyzers like the Seahorse XF Analyzer.[\[1\]](#)[\[10\]](#)
- **Cellular Thermal Shift Assay (CETSA):** This method can be used to verify the direct binding of CB-839 to glutaminase within intact cells. The principle is that drug binding stabilizes the target protein, leading to a higher melting temperature.[\[2\]](#)

## Experimental Protocols

### Cell Culture and CB-839 Treatment

- **Cell Seeding:** Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for metabolite analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

- **CB-839 Preparation:** Prepare a stock solution of CB-839 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically  $\leq 0.1\%$ ).
- **Treatment:** Remove the existing medium from the cells and replace it with medium containing the desired concentrations of CB-839 or vehicle control (DMSO).
- **Incubation:** Incubate the cells for the desired period (e.g., 4 hours for acute metabolic effects, 72-96 hours for proliferation assays).<sup>[1][9]</sup>

## Protocol: Cell Viability (MTT Assay)

- **Cell Seeding:** Seed cells in a 96-well plate at a density of  $1 \times 10^5$  cells/mL (100  $\mu$ L/well).<sup>[9]</sup>
- **Treatment:** After 24 hours, treat cells with a dose range of CB-839 (e.g., 2.5, 5, 10, 15, 20  $\mu$ M) for 48 or 96 hours.<sup>[9]</sup>
- **MTT Addition:** Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to each well and incubate for a period that allows for formazan crystal formation.
- **Solubilization:** Add a solubilization solution to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Analysis:** Express data as a percentage of the vehicle-treated control. Calculate the CC50 (cytotoxicity concentration 50%) from the dose-response curve.<sup>[9]</sup>

## Protocol: Glutaminase Activity Assay (Coupled Enzyme Assay)

- **Cell Lysis:** After treatment with CB-839, wash cells with cold PBS and lyse them in an appropriate buffer.
- **Protein Quantification:** Determine the protein concentration of the cell lysates.
- **Assay Reaction:** In a 96-well plate, combine the cell lysate with an assay buffer containing 50 mM Tris-Acetate (pH 8.6), 150 mM K<sub>2</sub>HPO<sub>4</sub>, 0.25 mM EDTA, 10 mM glutamine, 2 mM

NADP<sup>+</sup>, and 6 units/mL glutamate dehydrogenase (GDH).[5]

- Measurement: Monitor the increase in fluorescence (Ex340/Em460 nm) over time, which corresponds to the production of NADPH.[5]
- Analysis: Calculate the initial reaction velocity and normalize it to the protein concentration. Compare the activity in CB-839-treated samples to the vehicle control.

## Protocol: Intracellular Metabolite Extraction and Analysis (LC-MS)

- Cell Culture and Treatment: Grow cells in 6-well plates and treat with CB-839 or vehicle for the desired time (e.g., 4 hours).[11]
- Metabolite Extraction:
  - Quickly aspirate the medium.
  - Wash the cells with ice-cold saline or PBS.
  - Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
  - Scrape the cells and collect the cell lysate/extraction mixture.
  - Centrifuge to pellet the protein and debris.
- Sample Preparation: Collect the supernatant containing the metabolites and dry it down under a stream of nitrogen or using a vacuum concentrator.
- LC-MS Analysis: Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis. Analyze the samples using a suitable LC-MS method to separate and quantify the target metabolites (glutamine, glutamate, TCA cycle intermediates).
- Data Analysis: Normalize the metabolite levels to the cell number or protein content.

## Protocol: Oxygen Consumption Rate (Seahorse XF Assay)

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- Treatment: Treat the cells with CB-839 or vehicle for the desired duration (e.g., 80 minutes).  
[\[11\]](#)
- Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium supplemented with substrates like glucose and glutamine.
- Seahorse Analysis: Place the plate in a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
- Data Analysis: Analyze the OCR data to determine the effect of CB-839 on mitochondrial respiration.

## Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Effect of CB-839 on Cell Proliferation (IC50 Values)

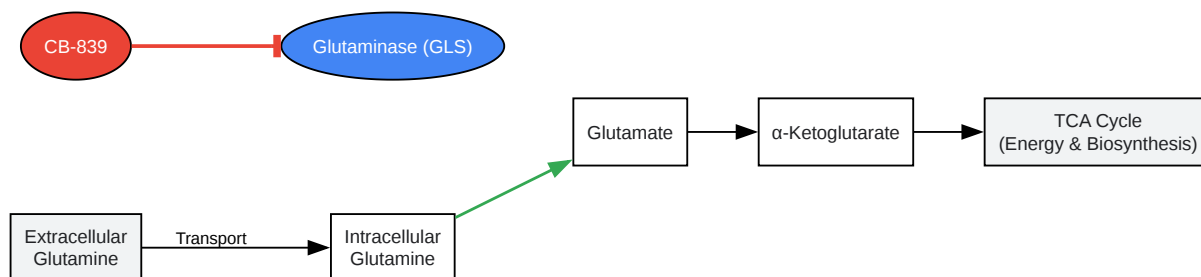
Cell Line	Subtype	CB-839 IC50 (nM)	Reference
HCC1806	Triple-Negative Breast Cancer	20-55	<a href="#">[1]</a>
MDA-MB-231	Triple-Negative Breast Cancer	20-55	<a href="#">[1]</a>
T47D	ER+/HER2- Breast Cancer	No effect	<a href="#">[1]</a>
HG-3	Chronic Lymphocytic Leukemia	410	<a href="#">[10]</a> <a href="#">[12]</a>
MEC-1	Chronic Lymphocytic Leukemia	66,200	<a href="#">[10]</a> <a href="#">[12]</a>
A427	Lung Carcinoma	9	<a href="#">[8]</a>
A549	Lung Carcinoma	27	<a href="#">[8]</a>
H460	Lung Carcinoma	217	<a href="#">[8]</a>

Table 2: Metabolic Effects of CB-839 Treatment

Cell Line	Treatment	Change in Glutamine	Change in Glutamate	Change in TCA Intermediates	Reference
HCC1806	1 $\mu$ M CB-839 (4h)	Increase	Decrease	Decrease (e.g., fumarate, malate)	[1]
T98G	CB-839	Accumulation	Sharp Decrease	Sharply Diminished	[6]
LN229	CB-839	Accumulation	Decrease	Reduced	[6]
U87MG	CB-839	Accumulation	Decrease	Reduced	[6]
HG-3	10 nM CB-839 (72h)	Not Reported	86% Decrease	Not Reported	[10]
MEC-1	1 $\mu$ M CB-839 (72h)	Not Reported	48% Decrease	Not Reported	[10]

## Visualization of Pathways and Workflows

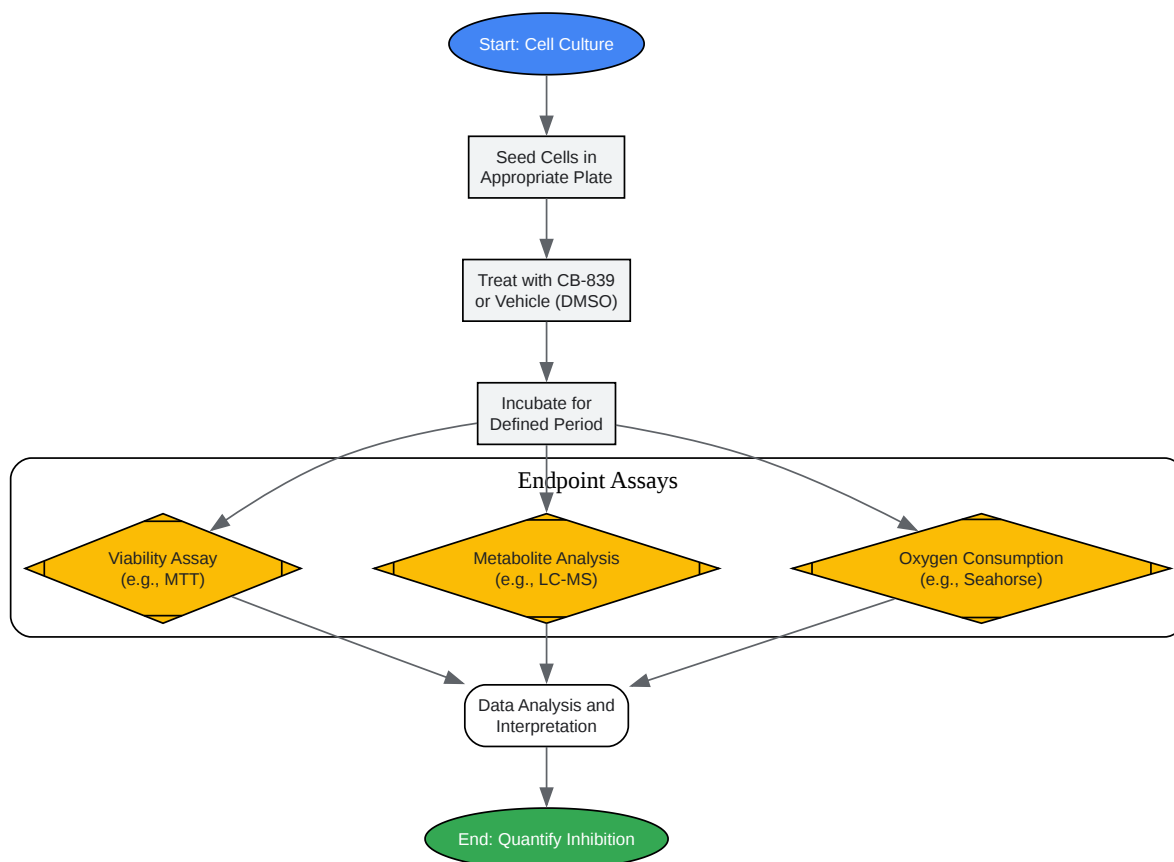
### Glutaminase-Dependent Metabolic Pathway



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Caption: CB-839 inhibits glutaminase (GLS), blocking glutamine to glutamate conversion.

## General Experimental Workflow for CB-839 Cellular Assays



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Caption: General workflow for assessing CB-839's effects in cultured cells.

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